(2R)-2-(6-Methylpyridin-3-yl)propanoic acid
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Overview
Description
(2R)-2-(6-Methylpyridin-3-yl)propanoic acid: is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a methyl group at the 6-position and a propanoic acid moiety at the 2-position. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(6-Methylpyridin-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures . The reaction proceeds with high selectivity, producing the desired product in good yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale continuous flow synthesis. This method is preferred due to its efficiency, safety, and reduced waste production compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(6-Methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper catalysis with water as the oxygen source.
Reduction: Hydrogenation using palladium or nickel catalysts.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Pyridin-2-yl-methanones.
Reduction: Corresponding alcohols.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-(6-Methylpyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: It can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (2R)-2-(6-Methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
2-Methylpyridine: A simpler analog with a methyl group at the 2-position.
Pyridin-2-yl-methanone: An oxidized form of the compound with a ketone group.
Spiropyrans: Compounds with a similar pyridine ring structure but different functional groups.
Uniqueness: (2R)-2-(6-Methylpyridin-3-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both a pyridine ring and a propanoic acid moiety. This combination of features allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2R)-2-(6-methylpyridin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(5-10-6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITVNWPKVYOTGK-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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